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Compound of Interest

Compound Name: 2-(4-Biphenyl)ethylamine

Cat. No.: B093827 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-(4-biphenyl)ethylamine, a key intermediate in pharmaceutical and materials science

research. Due to the limited availability of published experimental spectra for this specific

compound, this document presents predicted data based on established principles of NMR, IR,

and MS spectroscopy for its constituent chemical moieties. Detailed experimental protocols for

acquiring such data are also provided, alongside a generalized workflow for spectroscopic

analysis.

Chemical Structure and Properties
IUPAC Name: 2-(4-phenylphenyl)ethanamine[1]

Synonyms: 4-(2-aminoethyl)biphenyl, 2-biphenylethylamine[2]

CAS Number: 17027-51-9[2]

Molecular Formula: C₁₄H₁₅N[1][2]

Molecular Weight: 197.28 g/mol [1][2]

Appearance: White to off-white solid

Melting Point: 50-54 °C
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-(4-
biphenyl)ethylamine. These predictions are derived from the analysis of its structural

components: a biphenyl group, an ethyl chain, and a primary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.60 - 7.30 Multiplet 9H
Aromatic protons of

the biphenyl group

~ 3.05 Triplet 2H -CH₂-N

~ 2.85 Triplet 2H Ar-CH₂-

~ 1.5 (variable) Broad Singlet 2H -NH₂

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~ 141 Quaternary aromatic carbon (C-1' or C-4)

~ 140 Quaternary aromatic carbon (C-1' or C-4)

~ 129 Aromatic CH

~ 127 Aromatic CH

~ 44 -CH₂-N

~ 38 Ar-CH₂-

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b093827?utm_src=pdf-body
https://www.benchchem.com/product/b093827?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3250 Medium, two bands
N-H stretching (primary amine)

[3]

3100 - 3000 Medium Aromatic C-H stretching

2960 - 2850 Medium Aliphatic C-H stretching

1620 - 1580 Medium N-H bending (scissoring)[4]

1600, 1485, 1450 Strong to Medium Aromatic C=C stretching

~ 840 Strong
para-disubstituted benzene C-

H out-of-plane bending

~ 760, 695 Strong
Monosubstituted benzene C-H

out-of-plane bending

1335 - 1250 Medium Aromatic C-N stretching[3]

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

m/z Proposed Fragment

197 [M]⁺ (Molecular Ion)

180 [M - NH₃]⁺

167 [C₁₃H₁₁]⁺ (Biphenylmethyl cation)

152 [C₁₂H₈]⁺ (Biphenylene radical cation)

30 [CH₂NH₂]⁺ (Base Peak)

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a solid organic

compound like 2-(4-biphenyl)ethylamine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-(4-biphenyl)ethylamine in about

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the

instrument to the solvent's deuterium signal.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a spectral width of -2 to 12 ppm, a 30-degree pulse angle, an acquisition

time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. Typical parameters include a spectral width of 0 to 220 ppm, a 45-degree pulse

angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs).

Phase and baseline correct the spectra. Reference the chemical shifts to the residual solvent

peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

2-(4-biphenyl)ethylamine directly onto the ATR crystal. Apply pressure using the anvil to

ensure good contact.

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with approximately 100-200 mg

of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

Spectrum Acquisition: Place the ATR accessory or the KBr pellet holder into the sample

compartment of an FTIR spectrometer.

Background Collection: Record a background spectrum of the empty ATR crystal or the KBr

press without the sample.

Sample Spectrum Collection: Record the spectrum of the sample. The instrument software

will automatically ratio the sample spectrum to the background spectrum to produce the final
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absorbance or transmittance spectrum. Typically, 16-32 scans are co-added to improve the

signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: For a solid sample, direct insertion probe (DIP) with electron ionization

(EI) is a common method. A small amount of the sample is placed in a capillary tube at the

end of the probe.

Ionization: The probe is inserted into the high-vacuum source of the mass spectrometer and

heated. The vaporized sample molecules are bombarded with a high-energy electron beam

(typically 70 eV) to induce ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole,

time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z.

Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of an organic compound.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

This guide serves as a foundational resource for researchers working with 2-(4-
biphenyl)ethylamine, providing essential predicted spectroscopic data and standardized

methodologies for its experimental characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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